Ciluprevir - 300832-84-2

Ciluprevir

Catalog Number: EVT-264886
CAS Number: 300832-84-2
Molecular Formula: C40H50N6O8S
Molecular Weight: 774.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound, named BILN 2061, is an orally active inhibitor of the HCV NS3 protease and the first member of this new drug class to be tested in humans.
Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication.

Telaprevir (VX-950)

Compound Description: Telaprevir is a linear ketoamide-based inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [, ] It forms a reversible covalent bond with the catalytic serine residue of the enzyme. [] Telaprevir was one of the first HCV protease inhibitors approved for clinical use, demonstrating significant antiviral activity against genotype 1 HCV. [, , , ]

Boceprevir (SCH-503034)

Compound Description: Boceprevir, similar to Telaprevir, is a linear ketoamide-based inhibitor of the HCV NS3/4A protease. [, , , ] It forms a reversible covalent bond with the catalytic serine residue of the enzyme. [] Boceprevir has demonstrated potent antiviral activity against HCV and was approved for clinical use. [, , , , ]

Relevance: Both SCH-6 and Ciluprevir target the HCV NS3/4A protease and share the ketoamide functional group, but differ in their overall structures. [, ] SCH-6, like Telaprevir and Boceprevir, is a linear molecule, while Ciluprevir possesses a macrocyclic structure. [, , ] The emergence of the A156T mutation, which confers resistance to both SCH-6 and Ciluprevir, highlights the potential for cross-resistance among HCV protease inhibitors. []

Danoprevir (ITMN-191)

Compound Description: Danoprevir is a macrocyclic noncovalent inhibitor of the HCV NS3/4A protease, belonging to a class of inhibitors that exhibit high potency and a high barrier to resistance. [, , ] It has demonstrated potent antiviral activity against a broad range of HCV genotypes. [, ]

Compound 1 (Acyclic BILN-2061 Analog)

Compound Description: Compound 1 is an acyclic analog of Ciluprevir (BILN-2061), designed to investigate the importance of the macrocyclic structure for overcoming drug resistance. [] Studies comparing Compound 1 to Ciluprevir revealed that the macrocyclic structure of Ciluprevir is crucial for maintaining activity against the D168Q resistance mutation. []

Relevance: As a direct analog of Ciluprevir lacking the macrocyclic structure, Compound 1 provides valuable insights into the structure-activity relationship of this class of HCV protease inhibitors. [] The comparison between the two compounds underscores the importance of the macrocyclic structure in Ciluprevir for potency and its ability to overcome specific drug resistance mutations. []

Overview

Ciluprevir, also known as BILN 2061, is a potent and selective inhibitor of the hepatitis C virus serine protease, which plays a crucial role in the viral replication cycle. This compound has been extensively studied for its potential in treating chronic hepatitis C infections. Ciluprevir belongs to a class of drugs known as protease inhibitors, which are essential in the management of hepatitis C due to their ability to inhibit viral replication.

Source and Classification

Ciluprevir is classified as a small molecule drug. It was developed by Boehringer Ingelheim and has undergone various clinical trials to evaluate its efficacy and safety in patients with chronic hepatitis C. The compound's development was driven by the need for effective antiviral therapies that can combat drug-resistant strains of the virus.

Synthesis Analysis

Methods and Technical Details

The synthesis of ciluprevir involves several advanced organic chemistry techniques, including ring-closing metathesis and palladium-catalyzed reactions. A notable method for synthesizing ciluprevir is described in detail in various studies, highlighting the use of convergent synthesis strategies that allow for efficient assembly of the complex molecular structure.

  1. Ring-Closing Metathesis: This method is pivotal in forming the macrocyclic structure of ciluprevir. The synthesis begins with readily available starting materials that undergo a series of transformations to introduce necessary functional groups.
  2. Palladium-Catalyzed Reactions: These reactions are utilized for introducing urea substituents and other modifications that enhance the compound's potency and selectivity against the hepatitis C virus protease.
Molecular Structure Analysis

Structure and Data

Ciluprevir's molecular structure is characterized by a complex arrangement that includes a thiazole moiety and a macrocyclic framework. The key structural features contributing to its inhibitory activity include:

  • Thiazole Ring: This component is crucial for binding to the active site of the hepatitis C virus serine protease.
  • Macrocyclic Structure: The cyclic nature of ciluprevir enhances its binding affinity and selectivity towards the target enzyme.

The molecular formula of ciluprevir is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 402.52 g/mol. X-ray crystallography studies have provided detailed insights into its three-dimensional conformation, revealing how it interacts with the protease .

Chemical Reactions Analysis

Reactions and Technical Details

Ciluprevir undergoes specific chemical reactions that facilitate its synthesis and functionalization:

  1. Formation of Urea Bonds: The introduction of urea linkages is critical for enhancing the compound's interaction with the protease.
  2. Carbonylation Reactions: These reactions are employed to synthesize acyl sulfinamides, which are integral to ciluprevir's structure.

The synthesis process involves careful control of reaction conditions to optimize yield and minimize byproducts .

Mechanism of Action

Process and Data

Ciluprevir exerts its antiviral effects by binding to the active site of the hepatitis C virus serine protease, inhibiting its activity. This inhibition prevents the cleavage of viral polyproteins, which is essential for viral replication. The mechanism involves:

  • Competitive Inhibition: Ciluprevir competes with natural substrates for binding to the protease.
  • Conformational Changes: Upon binding, ciluprevir induces conformational changes in the protease that further inhibit its enzymatic function.

Studies have shown that ciluprevir retains potency against various drug-resistant variants of the hepatitis C virus, making it a valuable candidate in antiviral therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ciluprevir exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates good stability under physiological conditions, which is essential for therapeutic efficacy.
  • Melting Point: Ciluprevir has a melting point range indicative of its solid-state properties, which can influence formulation strategies.

These properties are critical when considering ciluprevir's formulation into dosage forms suitable for clinical use .

Applications

Scientific Uses

Ciluprevir has significant applications in both clinical settings and research:

  • Antiviral Therapy: As a protease inhibitor, ciluprevir is primarily used in treating chronic hepatitis C infections, particularly in patients with resistant strains.
  • Research Tool: It serves as an important tool in pharmacological studies aimed at understanding hepatitis C virus biology and drug resistance mechanisms.

Ongoing research continues to explore ciluprevir's potential in combination therapies, enhancing treatment outcomes for patients with chronic hepatitis C .

Introduction to Ciluprevir in Antiviral Drug Development

Historical Context of HCV Protease Inhibitors

Prior to the discovery of Ciluprevir (BILN 2061), hepatitis C virus (HCV) treatment relied exclusively on non-specific agents: pegylated interferon-alfa (PEG-IFN) and ribavirin. These therapies targeted host immune responses rather than viral components, yielding sustained virologic response (SVR) rates of only ~50% for genotype 1 patients—the most prevalent and treatment-resistant strain globally [5] [7]. The HCV NS3/4A serine protease presented a compelling drug target due to its dual role in viral polyprotein processing and suppression of host innate immunity through cleavage of mitochondrial antiviral-signaling protein (MAVS) and TIR-domain-containing adapter-inducing interferon-β (TRIF) [5] [9]. Early attempts to develop inhibitors faced significant hurdles:

  • Structural Challenges: The NS3/4A protease features a shallow substrate-binding groove, complicating small-molecule binding [5].
  • Replicon Breakthrough: The 1999 subgenomic replicon system enabled in vitro HCV replication studies, accelerating target validation [7] [9].
  • Scaffold Limitations: Linear peptidomimetics exhibited poor bioavailability and metabolic instability [1] [9].

Ciluprevir emerged from rational drug design efforts at Boehringer Ingelheim that exploited a macrocyclic structure to enhance binding affinity and pharmacokinetic properties. This scaffold incorporated a P1 vinylcyclopropyl carboxylic acid and a P2 quinoline moiety, enabling potent inhibition (Ki = 0.3–0.66 nM against genotype 1) with >30,000-fold selectivity over human proteases like leukocyte elastase and cathepsin B [1] [3] [6].

Table 1: Evolution of Early HCV NS3/4A Protease Inhibitor Scaffolds

Scaffold TypeRepresentative CompoundGenotype 1 IC₅₀ (nM)Key Innovations
Linear PeptidesEarly substrate mimics>1000Low metabolic stability
P1–P3 MacrocyclesCiluprevir (BILN 2061)0.4–3.0Preorganized binding conformation
Covalent ReversibleTelaprevir (VX-950)7.0Serine trap mechanism (α-ketoamide)

Role of Ciluprevir as the First NS3/4A Protease Inhibitor in Clinical Trials

Ciluprevir entered clinical development in 2002, marking the first-in-class NS3/4A inhibitor to be tested in humans [3] [5]. Phase Ia/Ib trials demonstrated unprecedented antiviral effects:

  • Rapid Viral Suppression: Oral administration (25–500 mg twice daily) for 48 hours reduced HCV RNA loads by 2–3 log₁₀ IU/mL in genotype 1-infected patients, with declines detectable within hours of the first dose [1] [2] [5].
  • Genotype Specificity: Activity was pronounced in genotype 1, but inconsistent in genotypes 2/3 (only 50% of patients showed >1 log₁₀ reduction). Biochemical analyses confirmed lower binding affinity for non-genotype 1 proteases (e.g., IC₅₀ for genotype 3a was 10–20 nM vs. 0.3 nM for 1b) [1] [2] [4].
  • Resistance Profiling: In vitro replicon studies identified mutations conferring reduced susceptibility (R155Q, A156V/T, D168V/A/Y), all mapping to the protease active site [2] [6].

Despite promising efficacy, development was terminated in Phase Ib when 4-week toxicology studies in rhesus monkeys revealed cardiotoxicity—specifically, histopathological changes in heart tissue at high doses [1] [2] [9]. This toxicity was compound-specific and not class-wide, prompting successors like simeprevir and danoprevir to retain the macrocyclic core while modifying peripheral substituents [3] [5].

Table 2: Clinical Antiviral Activity of Ciluprevir in HCV Genotypes

HCV GenotypePatients Responding (>1 log₁₀ Decline)Mean HCV RNA Reduction (log₁₀ IU/mL)Primary Resistance Mutations
1a/1b>90%2.0–3.0R155Q, A156V/T, D168V/A/Y
2/3~50%0.5–1.0Not characterized

Proof-of-Concept for STAT-C (Specifically Targeted Antiviral Therapy for HCV)

Ciluprevir’s clinical impact extended beyond its own development, validating key principles of direct-acting antivirals (DAAs) for HCV:

  • Mechanistic Validation: It confirmed NS3/4A protease inhibition as a viable strategy to block viral replication and restore host immunity. Cell studies demonstrated that Ciluprevir prevented MAVS cleavage, reactivating interferon signaling pathways [5] [9].
  • Synergy with Interferon: Preclinical data showed additive effects when combined with PEG-IFN. In replicon assays, 45 nM Ciluprevir eliminated HCV RNA when co-administered with interferon, suggesting future combination regimens could enhance efficacy [4] [5].
  • Foundation for STAT-C: Its transient viral suppression (RNA rebounded post-treatment) highlighted the need for multi-drug regimens to suppress resistance. This insight directly informed subsequent triple-therapy approaches combining protease/polymerase inhibitors with PEG-IFN/ribavirin [2] [5] [9].

The legacy of Ciluprevir is evident in second-generation inhibitors:

"Ciluprevir scaffold was exploited to design new macrocyclic inhibitors such as simeprevir (TMC-435) and danoprevir" [3] [5].

Table 3: Ciluprevir’s Legacy in Subsequent HCV Protease Inhibitors

InhibitorCompanyStructural Relation to CiluprevirClinical Status
SimeprevirMedivir/JanssenOptimized P2 quinoline; macrocyclicApproved (2013)
DanoprevirRoche/InterMuneP1–P3 macrocycle with modified P2 capPhase III (discontinued)
FaldaprevirBoehringer IngelheimAcyclic P2–P4 linker; retained P1 groupPhase III (discontinued)

Properties

CAS Number

300832-84-2

Product Name

Ciluprevir

IUPAC Name

(1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

Molecular Formula

C40H50N6O8S

Molecular Weight

774.9 g/mol

InChI

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1

InChI Key

PJZPDFUUXKKDNB-XJTCTOBSSA-N

SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BILN 2061; BILN-2061; BILN2061; BILN-2061ZW; BILN2061ZW; BILN 2061ZW; Ciluprevir

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Isomeric SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.